MS934

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

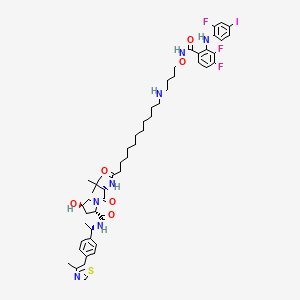

C52H69F3IN7O6S |

|---|---|

Molekulargewicht |

1104.1 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-2-[12-[4-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxybutylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H69F3IN7O6S/c1-33(35-18-20-36(21-19-35)47-34(2)58-32-70-47)59-50(67)43-30-38(64)31-63(43)51(68)48(52(3,4)5)61-44(65)17-13-11-9-7-6-8-10-12-14-26-57-27-15-16-28-69-62-49(66)39-23-24-40(53)45(55)46(39)60-42-25-22-37(56)29-41(42)54/h18-25,29,32-33,38,43,48,57,60,64H,6-17,26-28,30-31H2,1-5H3,(H,59,67)(H,61,65)(H,62,66)/t33-,38+,43-,48+/m0/s1 |

InChI-Schlüssel |

DYLGPTDXXUWFMK-ARFQKLFXSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCCNCCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCCNCCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Dual-Action Mechanism of MS934: A Novel MEK1/2 Degrader with Indirect Impact on CRAF in KRAS Mutant Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MS934 is a potent and selective heterobifunctional small-molecule degrader targeting MEK1 and MEK2 (MEK1/2). As a Proteolysis-Targeting Chimera (PROTAC), this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of MEK1/2.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound in KRAS mutant cells, with a particular focus on its indirect effect on CRAF stability. Initially thought to be a collateral effect, recent evidence reveals that the degradation of CRAF is a cell-intrinsic event that occurs subsequent to the depletion of MEK1/2 proteins.[3][4] This unique dual-action mechanism presents a promising therapeutic strategy to overcome resistance to conventional MEK inhibitors in KRAS-driven cancers.

Introduction to this compound and the RAS/MAPK Pathway

The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Hyperactivation of this pathway, frequently driven by mutations in the KRAS oncogene, is a hallmark of many aggressive cancers.[3] While MEK inhibitors have been developed, their efficacy can be limited by feedback mechanisms that lead to the reactivation of the pathway, often involving the upstream kinase CRAF.[5]

This compound was developed as a MEK1/2 degrader to offer a more profound and sustained inhibition of the MAPK pathway compared to small-molecule inhibitors.[1][2][6] As a PROTAC, this compound is a heterobifunctional molecule composed of a ligand that binds to MEK1/2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[7] This ternary complex formation facilitates the transfer of ubiquitin to MEK1/2, marking them for degradation by the proteasome.[6]

Quantitative Efficacy of this compound

The potency of this compound has been evaluated in various cancer cell lines, demonstrating its effectiveness in degrading MEK1/2 and inhibiting cell growth.

Table 1: MEK1/2 Degradation Potency (DC₅₀) of this compound

| Cell Line | MEK1 DC₅₀ (nM) | MEK2 DC₅₀ (nM) | Reference |

| SK-MEL-28 | 10 ± 1 | 4 ± 1 | [8] |

| HT-29 | 18 | 9 | [7] |

DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: Anti-proliferative Activity (GI₅₀) of this compound

| Cell Line | GI₅₀ (nM) | Reference |

| SK-MEL-28 | 40 | [7] |

| SU-DHL-1 | 330 | [7] |

| HT-29 | 23,000 | [7] |

GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.

The Evolving Understanding of CRAF Degradation

Initial studies suggested that this compound caused the "collateral" degradation of CRAF through proximity-induced ubiquitination.[5] However, a subsequent withdrawal and correction of this finding have clarified that CRAF degradation is a downstream consequence of MEK1/2 depletion.[4] Time-course experiments have shown that MEK1/2 proteins are degraded several hours before a reduction in CRAF protein levels is observed.[4][9] Furthermore, genetic depletion of both MEK1 and MEK2 leads to a similar reduction in CRAF levels, supporting a cell-intrinsic mechanism that is dependent on the loss of MEK1/2.[4][9]

This revised understanding underscores a kinase-independent scaffolding role for MEK1/2 in maintaining CRAF stability.[3][9] The degradation of MEK1/2 by this compound disrupts this scaffolding function, leading to the destabilization and subsequent proteasomal degradation of CRAF.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to degrade MEK1/2, which in turn leads to the degradation of CRAF and the inhibition of the MAPK signaling pathway.

Caption: Mechanism of this compound in KRAS mutant cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for Protein Degradation

Objective: To quantify the levels of MEK1/2, CRAF, and downstream signaling proteins following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate KRAS mutant cancer cells (e.g., HCT-116, PANC-1) and treat with varying concentrations of this compound or DMSO (vehicle control) for specified time points (e.g., 2, 4, 8, 24, 48 hours).[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against MEK1/2, CRAF, p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]

-

Quantification: Densitometry analysis is performed to quantify protein band intensities relative to the loading control.

Caption: Western Blotting Experimental Workflow.

Immunoprecipitation for Ubiquitination

Objective: To detect the ubiquitination of MEK1/2 induced by this compound.

Protocol:

-

Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an anti-MEK1/2 antibody overnight at 4°C. Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer. Analyze the eluates by Western blotting using an anti-ubiquitin antibody.

Caption: Immunoprecipitation Workflow for Ubiquitination.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT) to each well.

-

Incubation: Incubate the plates according to the manufacturer's instructions.

-

Signal Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the GI₅₀ values by plotting the percentage of cell viability against the log concentration of this compound.

Conclusion

This compound represents a significant advancement in the development of therapies for KRAS-mutant cancers. Its ability to induce the degradation of both MEK1/2 and, consequently, CRAF, offers a powerful strategy to overcome the limitations of traditional MEK inhibitors. The elucidation of the indirect mechanism of CRAF degradation provides crucial insights into the kinase-independent functions of MEK1/2 and highlights the potential of targeted protein degradation as a therapeutic modality. Further preclinical and clinical investigation of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Indirect Degradation of CRAF Protein by the MEK1/2 Degrader MS934: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of MS934, a potent and selective MEK1/2 heterobifunctional small-molecule degrader, on the protein levels of CRAF. Initially developed as a proteolysis-targeting chimera (PROTAC) to degrade MEK1 and MEK2, subsequent research has revealed a significant downstream effect on the stability of the CRAF protein. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Findings: this compound Induces CRAF Degradation Subsequent to MEK1/2 Depletion

This compound is a VHL-recruiting PROTAC designed to induce the ubiquitination and subsequent proteasomal degradation of MEK1 and MEK2.[1] Studies have demonstrated that treatment of cancer cell lines with this compound leads to a dose- and time-dependent decrease in CRAF protein levels.[2] This effect is not a result of direct targeting of CRAF by this compound, but rather an indirect consequence of MEK1/2 degradation.[3][4][5] The prevailing model suggests that MEK1/2 proteins play a crucial, kinase-independent role in stabilizing CRAF.[2] Upon the this compound-mediated degradation of MEK1/2, CRAF becomes destabilized and is subsequently targeted for proteasomal degradation.[2] This dual degradation of both MEK1/2 and CRAF presents a promising therapeutic strategy to overcome resistance to MEK inhibitors in cancers with MAPK pathway alterations, such as those with KRAS mutations.[6][7]

Quantitative Analysis of this compound's Effect on CRAF Protein Levels

The degradation of CRAF protein following this compound treatment has been quantified in various cancer cell lines. The following tables summarize key findings from dose-response and time-course experiments.

Table 1: Dose-Dependent Effect of this compound on Protein Levels (24-hour treatment)

| Cell Line | Protein | This compound Concentration | % of Control Protein Level | Citation |

| PANC-1 | CRAF | 3.3 µM | ~25% | [1][2] |

| PANC-1 | p-CRAF (S338) | 0.08 µM (DC50) | 50% | [6] |

| PANC-1 | Total CRAF | 0.14 µM (DC50) | 50% | [6] |

| Various KRAS mutant cell lines | Total CRAF | 0.04 - 0.25 µM (DC50 range) | 50% | [7] |

DC50: The concentration at which 50% of the target protein is degraded.

Table 2: Time-Course of Protein Degradation with 1 µM this compound

| Cell Line | Protein | Time Point | Key Observation | Citation |

| PANC-1, NCI-H23, HCT-116, A549 | MEK1/2 | Within 2 hours | Rapid degradation | [1][2] |

| PANC-1, NCI-H23, HCT-116, A549 | CRAF | 8 hours | ~50% reduction | [1][2] |

| HCT-116 | p-CRAF (S289/296/301) | Within 2 hours | Reduction observed | [2] |

| A549, PANC-1, NCI-H23 | p-CRAF (S338) | Within 4 hours | Decreased levels | [2] |

| PANC-1 | CRAF | 96 hours | Levels return to control | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on CRAF protein levels.

Western Blotting for Protein Level Analysis

This protocol is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Culture and Treatment:

-

Plate cancer cell lines (e.g., PANC-1, HCT-116) at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or with a fixed concentration for a time-course experiment (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CRAF, MEK1, MEK2, p-CRAF, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.

-

Immunoprecipitation for Protein-Protein Interaction Analysis

This protocol is used to isolate a specific protein and its binding partners from a cell lysate.

-

Cell Lysis:

-

Prepare cell lysates as described in the Western blotting protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein-protein interactions.

-

-

Pre-clearing:

-

Incubate the lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., CRAF) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting as described above, probing for interacting proteins (e.g., MEK1/2).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key molecular interactions and experimental processes.

Caption: Mechanism of this compound-induced CRAF degradation.

Caption: Western blot workflow for protein analysis.

References

- 1. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

The Discovery and Development of MS934: A MEK1/2 PROTAC Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] This guide provides a comprehensive technical overview of the discovery and development of MS934, a potent and selective von Hippel-Lindau (VHL)-recruiting PROTAC designed to degrade Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[2]

This compound was developed as part of extensive structure-activity relationship (SAR) studies aimed at optimizing previously reported MEK1/2 degraders.[2] These efforts led to the identification of this compound as an improved VHL-recruiting PROTAC with potent and selective degradation of MEK1/2, inhibition of downstream signaling, and suppression of cancer cell proliferation.[2] This document details the quantitative data supporting its efficacy, the experimental protocols for its characterization, and the underlying biological pathways and experimental workflows.

Data Presentation

In Vitro Degradation and Anti-proliferative Activity

This compound has demonstrated potent degradation of MEK1 and MEK2 in various cancer cell lines. Its anti-proliferative effects have also been characterized, with GI50 values determined in several cell lines.

| Compound | Cell Line | Target | DC50 (nM) | Dmax (%) | GI50 | Reference |

| This compound | HT-29 | MEK1 | 18 | >95 | 23 µM | [3][4] |

| This compound | HT-29 | MEK2 | 9 | >95 | 23 µM | [3][4] |

| This compound | SK-MEL-28 | MEK1/2 | - | - | 40 nM | [1] |

| This compound | SU-DHL-1 | MEK1/2 | - | - | 330 nM | [1] |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. GI50: Concentration for 50% growth inhibition.

Signaling Pathway and Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to MEK1/2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2] By inducing proximity between MEK1/2 and VHL, this compound facilitates the polyubiquitination of MEK1/2, marking it for degradation by the 26S proteasome.[5] This leads to the downregulation of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers.

Initially, it was also reported that this compound caused the collateral degradation of CRAF in KRAS mutant cells through a PROTAC-mediated mechanism.[1][6] However, a subsequent withdrawal of these findings clarified that the degradation of CRAF is not due to collateral proximity degradation but rather a cell-intrinsic mechanism that occurs after the depletion of MEK1/2 proteins.[7][8][9]

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of MEK1/2 and other proteins of interest following treatment with this compound.

1. Cell Culture and Treatment:

-

Seed cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against MEK1/2, p-MEK, ERK, p-ERK, CRAF, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system and quantify band intensities.

Cell Viability Assay (WST-8)

This colorimetric assay is used to determine the effect of this compound on cell proliferation and viability.

1. Cell Seeding:

-

Seed cells in a 96-well plate at an optimized density and incubate overnight.

2. Compound Treatment:

-

Treat cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate for a specified period (e.g., 3 days).

3. WST-8 Reagent Addition:

-

Add WST-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

In Vivo Xenograft Studies

These studies are conducted to evaluate the anti-tumor efficacy of this compound in an animal model.

1. Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., nude mice).

-

Subcutaneously inject a suspension of cancer cells (e.g., LS513) to establish tumors.

2. Treatment:

-

When tumors reach a specified volume, randomize mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg, intraperitoneally) and a vehicle control according to the dosing schedule (e.g., daily for 2 weeks).

3. Monitoring:

-

Monitor tumor volume and body weight regularly.

4. Endpoint Analysis:

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target degradation).

Logical Relationships in this compound Design

The design of this compound followed a rational approach common in PROTAC development, involving the selection and optimization of three key components.

Conclusion

This compound is a potent and selective MEK1/2 PROTAC degrader that has demonstrated significant anti-proliferative activity in cancer cells and anti-tumor efficacy in preclinical models.[1][2] Its development showcases the power of the PROTAC platform to target key signaling nodes in oncology. The evolution of the understanding of its effects on CRAF highlights the importance of rigorous mechanistic investigation in drug discovery.[7][8] This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of targeted protein degradation and oncology drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 2756323-15-4|MEK1/2 degrader|DC Chemicals [dcchemicals.com]

- 4. This compound | MEK1/2 degrader | Probechem Biochemicals [probechem.com]

- 5. benchchem.com [benchchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MS934 in In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS934 is a novel, potent, and selective heterobifunctional small molecule classified as a Proteolysis-Targeting Chimera (PROTAC). It is designed to induce the degradation of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[][2] Uniquely, this compound also leads to the subsequent degradation of the upstream kinase CRAF, offering a dual-targeting approach to inhibit the MAPK/ERK signaling pathway.[3][4][5] This pathway is frequently hyperactivated in a variety of human cancers, including those with RAS or RAF mutations, making it a critical target for therapeutic intervention.[2][5] These application notes provide detailed protocols for utilizing this compound in in vivo mouse xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action: Dual Degradation of MEK1/2 and CRAF

This compound functions by forming a ternary complex between MEK1/2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of MEK1/2.[2] Following the depletion of MEK1/2, a cell-intrinsic mechanism is triggered that results in the degradation of CRAF.[3][6][7] This is not a direct collateral degradation but a sequential event.[6][7] The dual degradation of both MEK1/2 and CRAF provides a more comprehensive blockade of the MAPK/ERK signaling cascade, potentially overcoming resistance mechanisms associated with MEK inhibitors.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for this compound based on available literature.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HT-29 | Colorectal Cancer | GI₅₀ | 23 µM | [] |

| SK-MEL-28 | Melanoma | GI₅₀ | 40 nM | [] |

| SU-DHL-1 | Lymphoma | GI₅₀ | 330 nM | [] |

| HT29 | Colorectal Cancer | DC₅₀ (MEK1) | 18 nM | |

| HT29 | Colorectal Cancer | DC₅₀ (MEK2) | 9 nM |

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Duration | Key Outcome | Reference |

| Mice | LS513 | This compound (50 mg/kg, i.p.) | Not specified | 2 weeks | Reduced tumor growth with minimal impact on body weight. | [] |

Experimental Protocols

This section provides a detailed protocol for conducting an in vivo mouse xenograft study to evaluate the anti-tumor efficacy of this compound.

Workflow for In Vivo Mouse Xenograft Study

References

- 2. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]

- 7. books.rsc.org [books.rsc.org]

Application Notes and Protocols for Studying MEK1/2 Degradation Using MS934

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. One such approach utilizes Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

MS934 is a potent and selective von Hippel-Lindau (VHL)-recruiting PROTAC designed to target Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) for degradation.[1][2] MEK1/2 are central kinases in the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers.[1] By inducing the degradation of MEK1/2, this compound effectively inhibits downstream signaling and suppresses cancer cell proliferation.[1]

An interesting and significant finding is that this compound-mediated degradation of MEK1/2 also leads to the subsequent degradation of the upstream kinase CRAF.[3][4] Current evidence suggests this is not due to direct collateral degradation but rather a cell-intrinsic mechanism that occurs following the depletion of MEK1/2 proteins.[3][5] This dual degradation of both MEK1/2 and CRAF presents a novel strategy for potentially overcoming resistance to MEK inhibitors.[6][7]

These application notes provide detailed protocols for utilizing this compound to study the degradation of MEK1/2 and its downstream consequences in cancer cell lines.

Data Presentation

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference |

| MEK1 DC50 | HT-29 | 18 ± 1 nM | [8] |

| SK-MEL-28 | 10 ± 1 nM | [8] | |

| MEK2 DC50 | HT-29 | 9 ± 3 nM | [8] |

| SK-MEL-28 | 4 ± 1 nM | [8] | |

| GI50 | HT-29 | 23 ± 5 nM | [8] |

| SK-MEL-28 | 40 ± 10 nM | [8] | |

| SU-DHL-1 | 330 nM | [4] |

DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.

Signaling Pathway and Mechanism of Action

Caption: MAPK signaling pathway and the mechanism of this compound-induced MEK1/2 degradation.

Experimental Workflow

Caption: A typical experimental workflow for assessing MEK1/2 degradation by this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound to induce MEK1/2 degradation.

Materials:

-

Cancer cell lines (e.g., HT-29, SK-MEL-28, PANC-1, NCI-H23)

-

Complete growth medium (specific to the cell line)

-

This compound (MedChemExpress, HY-153863)

-

Dimethyl sulfoxide (DMSO)

-

6-well or 12-well tissue culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Culture cells in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.

-

On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 12, 18, 24, 48, 72 hours).[3]

-

-

Cell Treatment:

-

Remove the growth medium from the wells and replace it with the medium containing the various concentrations of this compound.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

-

For time-course experiments, add the treatment medium at different time points, ensuring all plates are harvested simultaneously.

-

Incubate the cells for the desired duration.

-

-

Control for Proteasome-Mediated Degradation (Optional):

-

To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor like MG-132 (3 µM) for 2 hours before adding this compound.[1]

-

-

Cell Harvesting:

-

After the treatment period, place the plates on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Proceed immediately to cell lysis (Protocol 2).

-

Protocol 2: Western Blot Analysis of MEK1/2 and Related Proteins

This protocol details the steps for preparing cell lysates and performing a western blot to detect levels of MEK1/2, phosphorylated MEK1/2 (p-MEK1/2), ERK1/2, phosphorylated ERK1/2 (p-ERK1/2), and CRAF.

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-MEK1/2, anti-p-MEK1/2, anti-ERK1/2, anti-p-ERK1/2, anti-CRAF)

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Add an appropriate volume of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel according to standard procedures.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the protein of interest signal to the loading control signal.

-

For dose-response experiments, plot the normalized protein levels against the log of the this compound concentration to determine the DC50 and Dmax values.[9][10]

-

Conclusion

This compound is a valuable tool for studying the targeted degradation of MEK1/2. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cancer cell models. The observation of CRAF degradation following MEK1/2 depletion highlights a unique aspect of this compound and warrants further investigation into its potential therapeutic advantages. By following these detailed procedures, researchers can reliably characterize the effects of this compound on the MAPK signaling pathway.

References

- 1. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers [mdpi.com]

- 9. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

Application Notes and Protocols for Detecting MS934-Induced Protein Degradation via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. MS934 is a novel, potent PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] Interestingly, this compound also induces the collateral degradation of the upstream kinase CRAF.[1][3] This dual degradation of key components of the MAPK signaling pathway makes this compound a compelling molecule for investigation in various cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[1][2]

Western blotting is an indispensable technique for the initial characterization and validation of PROTAC molecules like this compound. It allows for the direct visualization and quantification of the target protein's degradation in a dose- and time-dependent manner. These application notes provide a detailed protocol for utilizing western blotting to assess the degradation of MEK1, MEK2, and CRAF induced by this compound.

Signaling Pathway of this compound-Mediated Degradation

This compound functions by forming a ternary complex with the target protein (MEK1/2) and the VHL E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The degradation of CRAF is thought to be a collateral effect of MEK1/2 degradation.[3][4]

Caption: this compound-mediated degradation of MEK1/2 and collateral degradation of CRAF.

Experimental Workflow

The following diagram outlines the key steps in the western blot protocol to assess this compound-induced protein degradation.

Caption: A streamlined workflow for western blot analysis of protein degradation.

Data Presentation

The following table summarizes hypothetical quantitative data from a western blot experiment assessing the dose-dependent degradation of MEK1, MEK2, and CRAF in PANC-1 cells treated with this compound for 24 hours. Data is presented as the percentage of protein remaining compared to the vehicle control (DMSO), normalized to a loading control (e.g., GAPDH).

| This compound Concentration (µM) | % MEK1 Remaining (Normalized) | % MEK2 Remaining (Normalized) | % CRAF Remaining (Normalized) |

| 0 (Vehicle) | 100% | 100% | 100% |

| 0.01 | 85% | 82% | 95% |

| 0.04 | 60% | 55% | 80% |

| 0.12 | 35% | 30% | 65% |

| 0.37 | 15% | 10% | 40% |

| 1.1 | 5% | 4% | 20% |

| 3.3 | <5% | <5% | 15% |

Detailed Experimental Protocols

This protocol provides a step-by-step guide for performing a western blot to measure the degradation of MEK1, MEK2, and CRAF following treatment with this compound.

Materials and Reagents

-

Cell Lines: PANC-1, HT-29, SK-MEL-28, A549, NCI-H23, or HCT-116 cells.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO.

-

Vehicle Control: DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.

-

Transfer System: PVDF or nitrocellulose membranes and transfer buffer.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-MEK1

-

Rabbit anti-MEK2

-

Rabbit anti-CRAF

-

Mouse or Rabbit anti-GAPDH or anti-β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence imager.

Cell Culture and Treatment

-

Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in fresh cell culture medium. A suggested concentration range for a dose-response experiment is 0.01 µM to 3.3 µM.[1][5] For a time-course experiment, a concentration of 0.1 µM or 1 µM can be used for various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).[6]

-

Treat the cells with the different concentrations of this compound or with vehicle control (DMSO) for the desired duration.

Cell Lysis and Protein Extraction

-

After treatment, place the plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

SDS-PAGE and Protein Transfer

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.

-

Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus according to the manufacturer's instructions.

Immunoblotting

-

After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibodies against MEK1, MEK2, and CRAF, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

-

The following day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Repeat the immunoblotting process for the loading control protein (e.g., GAPDH or β-actin) on the same membrane after stripping or on a separate gel.

Detection and Data Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein bands (MEK1, MEK2, CRAF) to the intensity of the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration at which 50% of the protein is degraded).

References

- 1. MEK1 Monoclonal Antibody (3D9) (13-3500) [thermofisher.com]

- 2. c-Raf Monoclonal Antibody (4G4) (MA5-17162) [thermofisher.com]

- 3. beta Actin Loading Control Monoclonal Antibody (BA3R) (MA5-15739) [thermofisher.com]

- 4. GAPDH Loading Control Monoclonal Antibody (GA1R) (MA5-15738) [thermofisher.com]

- 5. Beta-actin is not a reliable loading control in Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nsjbio.com [nsjbio.com]

Application Notes and Protocols for Investigating Downstream ERK Signaling Using MS934

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in genes such as KRAS or BRAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] MS934 is a novel, potent, and selective heterobifunctional small-molecule degrader targeting MEK1 and MEK2 (MEK1/2).[1][4] As a Proteolysis-Targeting Chimera (PROTAC), this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to MEK1/2, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4]

A unique characteristic of this compound is its ability to also induce the degradation of the upstream kinase CRAF.[4] This occurs through a cell-intrinsic mechanism following the depletion of MEK1/2, rather than by direct collateral degradation.[5][6] This dual degradation of both MEK1/2 and CRAF presents a promising strategy to overcome resistance mechanisms observed with traditional MEK inhibitors, which can lead to a feedback-mediated activation of CRAF.[3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on downstream ERK signaling and cellular proliferation.

Data Presentation

The following tables summarize the quantitative effects of this compound on protein degradation and cell viability in various cancer cell lines.

Table 1: Dose-Dependent Degradation of MEK1/2 and CRAF by this compound

| Target Protein | Cell Line | DC50 (µM) | Treatment Time | Reference |

| MEK1 | PANC-1 | < 0.01 | 24 hours | [7] |

| MEK2 | PANC-1 | < 0.01 | 24 hours | [7] |

| p-MEK1/2 (S218/S222) | PANC-1 | 0.12 | 24 hours | [7] |

| Total CRAF | PANC-1 | 0.14 | 24 hours | [7] |

| p-CRAF (S338) | PANC-1 | 0.08 | 24 hours | [7] |

DC50: The concentration of the compound that results in a 50% degradation of the target protein.

Table 2: Time-Course of Protein Degradation Induced by 1 µM this compound in HCT-116 Cells

| Target Protein | 2 hours | 8 hours | 24 hours | 72 hours | Reference |

| MEK1/2 | Degraded | Degraded | Degraded | Degraded | [5][8] |

| CRAF | No significant reduction | ~50% reduction | Significant reduction | Sustained reduction | [5][8] |

| p-S289/296/301 CRAF | Reduced | Reduced | Reduced | Reduced | [4][8] |

Table 3: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Treatment Time | Reference |

| HT-29 | Colorectal Cancer | 23,000 | 3 days | [1] |

| SK-MEL-28 | Melanoma | 40 | 3 days | [1] |

| SU-DHL-1 | Lymphoma | 330 | 3 days | [1] |

GI50: The concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Mechanism of Action

The diagrams below illustrate the ERK signaling pathway and the mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for specific cell lines.

-

Cell Lines: PANC-1 (pancreatic cancer) and HCT-116 (colorectal cancer) are commonly used.

-

Culture Medium: For PANC-1, use DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For HCT-116, use McCoy's 5A medium with 10% FBS and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to reach 70-80% confluency.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.01, 0.04, 0.12, 0.37, 1.1, and 3.3 µM) for 24 hours.[1]

-

For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 2, 4, 8, 24, 48, 72 hours).[4][8]

-

Include a vehicle control (DMSO) in all experiments.

-

Western Blot Analysis

This protocol allows for the detection and quantification of changes in protein expression and phosphorylation.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

Sample Preparation:

-

Mix 20-30 µg of protein with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis and Transfer:

-

Load samples onto a polyacrylamide gel and run at 100-120V.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

anti-MEK1/2

-

anti-CRAF

-

anti-p-ERK1/2 (Thr202/Tyr204)

-

anti-ERK1/2

-

anti-GAPDH (loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop using an ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Immunoprecipitation of CRAF

This protocol is used to isolate CRAF and its interacting proteins.

-

Lyse cells as described in the Western blot protocol.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-CRAF antibody or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting for CRAF and potential interacting partners (e.g., VHL, CUL2).[7]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA levels of RAF1 (the gene encoding CRAF).

-

RNA Isolation: Isolate total RNA from treated cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR:

-

Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for RAF1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Run the reaction on a real-time PCR system.

-

-

Data Analysis: Calculate the relative expression of RAF1 mRNA using the ΔΔCt method.[7]

Conclusion

This compound is a powerful tool for investigating the intricacies of the ERK signaling pathway. Its unique ability to induce the degradation of both MEK1/2 and CRAF provides a valuable approach for studying the consequences of dual pathway inhibition and for exploring potential therapeutic strategies to overcome drug resistance in cancer. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of downstream ERK signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative activity of colchicine analogues on MDR-positive and MDR-negative human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

Application Notes and Protocols for MS934 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of MS934, a potent and selective MEK1/2 PROTAC (Proteolysis Targeting Chimera) degrader, and protocols for its preparation and use in various in vitro assays. This compound functions by inducing the degradation of MEK1 and MEK2 proteins and has also been shown to promote the collateral degradation of CRAF, offering a dual-targeting approach within the MAPK/ERK signaling pathway.[1][2]

Chemical Properties and Mechanism of Action

This compound is a heterobifunctional small molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target proteins MEK1 and MEK2.[1] This proximity induces the polyubiquitination of MEK1/2, marking them for subsequent degradation by the proteasome.[1] This degradation leads to the inhibition of downstream signaling in the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.[1][3] Notably, in KRAS mutant cells, this compound also leads to the degradation of the upstream kinase CRAF.[2]

Signaling Pathway Diagram

Caption: this compound-mediated degradation of MEK1/2 and CRAF in the MAPK pathway.

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible experimental results. It is recommended to prepare a fresh stock solution for each experiment or to aliquot and store at -80°C for long-term stability.

| Solvent | Concentration | Comments |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Use newly opened, anhydrous DMSO as the compound is hygroscopic. Sonication or warming can aid dissolution.[4] |

| Ethanol | N/A | Data not readily available; generally less soluble than in DMSO. |

| Water / Aqueous Buffers | Insoluble | This compound is poorly soluble in aqueous solutions alone. |

Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]

Preparation of Stock and Working Solutions

High-Concentration Stock Solution (in DMSO)

-

Preparation: To prepare a 10 mM stock solution of this compound (M.Wt: 1104.127 g/mol ), dissolve 11.04 mg of this compound in 1 mL of anhydrous DMSO.[6]

-

Dissolution: If necessary, gently warm the solution or sonicate to ensure complete dissolution.[4]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]

Preparation of Working Solutions for In Vitro Assays

-

Dilution: Prepare fresh working solutions for each experiment by diluting the high-concentration DMSO stock solution in the appropriate cell culture medium.

-

Serial Dilutions: Perform serial dilutions to achieve the desired final concentrations for your assay. For example, to achieve a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as used in the highest concentration of this compound treatment.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (e.g., WST-8 or MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest (e.g., HT-29, SK-MEL-28)[4]

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

WST-8 or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 nM to 10 µM).[4] Include vehicle control wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[4]

-

Reagent Addition: Add the WST-8 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability upon this compound treatment.

Protocol 2: Western Blotting for MEK1/2 and CRAF Degradation

This protocol is used to confirm the degradation of target proteins following this compound treatment.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MEK1/2, anti-CRAF, anti-p-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 10 nM to 3.3 µM) for a specified time (e.g., 24 hours).[4]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the extent of protein degradation.

Troubleshooting

-

Precipitation of this compound: If precipitation is observed upon dilution in aqueous media, consider preparing an intermediate dilution in a co-solvent mixture before the final dilution in the culture medium. For in vivo studies, formulations with PEG300 and Tween-80 have been used.[4]

-

Low Potency: Ensure the this compound stock solution is fresh and has been stored correctly. Verify the final DMSO concentration is not affecting cell health.

-

Inconsistent Results: Maintain consistency in cell seeding density, treatment duration, and reagent preparation. Always include appropriate positive and negative controls.

References

- 1. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | MEK1/2 degrader | Probechem Biochemicals [probechem.com]

Application Notes and Protocols: A Comparative Analysis of Lentiviral Knockdown and MS934 for MEK1/2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Central to this pathway are the dual-specificity kinases MEK1 and MEK2 (encoded by the genes MAP2K1 and MAP2K2, respectively), which phosphorylate and activate the downstream effector kinases ERK1 and ERK2. Dysregulation of the MEK1/2-ERK1/2 axis is a hallmark of many human cancers, making MEK1 and MEK2 prime targets for therapeutic intervention.

This document provides a detailed comparison of two widely used techniques for inhibiting MEK1/2 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological degradation using the small molecule PROTAC (Proteolysis Targeting Chimera) degrader, MS934. Understanding the principles, advantages, and limitations of each method is crucial for designing robust experiments and accurately interpreting results.

Principles of MEK1/2 Inhibition Strategies

Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver an shRNA sequence targeting the mRNA of MAP2K1 or MAP2K2. Once transduced into the host cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target mRNA and subsequent reduction in MEK1 or MEK2 protein synthesis. This method allows for stable, long-term suppression of protein expression.

This compound-Mediated Degradation: this compound is a heterobifunctional small molecule that functions as a PROTAC degrader. It consists of a ligand that binds to MEK1/2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of MEK1/2, marking them for degradation by the proteasome. This pharmacological approach leads to the rapid and direct removal of the MEK1/2 proteins from the cell.

Data Presentation: Quantitative Comparison

The following tables provide a summary of key quantitative parameters for both lentiviral shRNA knockdown and this compound-mediated degradation of MEK1/2.

| Parameter | Lentiviral shRNA Knockdown of MEK1/2 | This compound (PROTAC Degrader) |

| Mechanism of Action | Post-transcriptional gene silencing (mRNA degradation) | Post-translational protein degradation (proteasome-mediated) |

| Typical Efficacy | >80% reduction in target protein expression achievable.[1] | DC50 (MEK1): 18 nM (in HT29 cells)[2][3] DC50 (MEK2): 9 nM (in HT29 cells)[2][3] |

| Time to Onset of Effect | Slower (requires mRNA and protein turnover), typically 48-96 hours. | Rapid, with significant degradation observed within hours.[3] |

| Duration of Effect | Long-term and stable, especially in selected cell populations.[4] | Transient; effect is dependent on compound concentration and half-life. |

| Reversibility | Generally considered irreversible in stably transduced cells. | Reversible upon compound washout. |

| Dose-Response | Dependent on viral titer (Multiplicity of Infection - MOI). | Titratable concentration-dependent degradation. |

| Off-Target Effects | - miRNA-like off-target effects due to seed sequence homology.[5] - Potential for interferon response induction.[6] | - Collateral degradation of CRAF has been reported as a consequence of MEK1/2 degradation.[7] |

| Cell Line Dependency | Can be challenging in difficult-to-transduce cell lines. | Efficacy can be influenced by cellular levels of VHL and proteasome activity. |

| In Vivo Applicability | Can be used to create stable knockdown in animal models. | Demonstrates plasma exposure in mice.[3] |

Table 1: Comparison of Lentiviral shRNA Knockdown and this compound for MEK1/2 Inhibition.

| Cell Line | This compound GI50 (Growth Inhibition 50%) | Reference |

| HT-29 (colorectal cancer) | 23 nM | [2] |

| SK-MEL-28 (melanoma) | 40 nM | [8] |

| SU-DHL-1 (lymphoma) | 330 nM | [8] |

| Capan-1 (pancreatic cancer) | 350 nM | [9] |

Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines.

Mandatory Visualizations

Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.

Caption: Experimental workflow for lentiviral shRNA-mediated knockdown.

References

- 1. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development [ouci.dntb.gov.ua]

- 5. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

Application Note: Analysis of Apoptosis Induction by MS934 Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

MS934 is a Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of MEK1/2, key components of the RAS/MAPK signaling pathway.[1] Research has shown that this compound also leads to the degradation of CRAF, another crucial protein in this pathway, particularly in KRAS mutant cells.[1] The RAS/MAPK pathway is frequently hyperactivated in cancer and plays a significant role in cell survival and proliferation. While the degradation of MEK1/2 and CRAF is expected to inhibit downstream signaling and promote apoptosis, studies have indicated that this compound as a single agent may only induce a minimal apoptotic response.[2] This is potentially due to the incomplete blockade of the anti-apoptotic functions of CRAF.[2] Combining this compound with other pro-apoptotic agents, such as the BCL2 inhibitor Navitoclax, has been shown to enhance caspase activation and apoptosis.[2]

This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound, alone or in combination with a BCL2 inhibitor, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle of the Assay

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method for the quantitative analysis of apoptosis.[3][4] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[5] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[5]

By using a combination of Annexin V and PI, it is possible to distinguish between four cell populations:

-

Annexin V- / PI- : Live, healthy cells.[3]

-

Annexin V+ / PI- : Early apoptotic cells.[6]

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells.[3]

-

Annexin V- / PI+ : Necrotic cells.[3]

Data Presentation

The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis after treatment with this compound and a BCL2 inhibitor.

| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control (DMSO) | - | 95.2 ± 2.5 | 2.1 ± 0.8 | 2.7 ± 1.1 |

| This compound | 1 µM | 85.6 ± 3.1 | 8.3 ± 1.5 | 6.1 ± 1.9 |

| BCL2 Inhibitor | 1 µM | 88.9 ± 2.8 | 5.5 ± 1.2 | 5.6 ± 1.3 |

| This compound + BCL2 Inhibitor | 1 µM + 1 µM | 65.4 ± 4.2 | 20.7 ± 3.3 | 13.9 ± 2.7 |

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Cell culture medium and supplements

-

This compound

-

BCL2 inhibitor (e.g., Navitoclax)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometry tubes

-

Flow cytometer

Cell Culture and Treatment

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare stock solutions of this compound and the BCL2 inhibitor in DMSO.

-

Treat the cells with the desired concentrations of this compound, the BCL2 inhibitor, a combination of both, or an equivalent volume of DMSO as a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Staining Protocol for Flow Cytometry

-

Harvest Cells :

-

For adherent cells, carefully collect the culture medium, which may contain floating apoptotic cells.

-

Wash the adherent cells once with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Combine the detached cells with the previously collected culture medium.

-

For suspension cells, directly collect the cells.

-

-

Cell Washing :

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with cold PBS.

-

After the final wash, resuspend the cell pellet in 1X Binding Buffer.

-

-

Cell Counting :

-

Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.

-

Adjust the cell concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.

-

-

Staining :

-

Flow Cytometry Analysis :

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[7]

-

Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

-

Collect data for at least 10,000 events per sample.

-

Visualizations

Signaling Pathway

Caption: this compound induces degradation of MEK1/2 and CRAF, while BCL2 inhibitors block BCL2 function, promoting apoptosis.

Experimental Workflow

Caption: Workflow for analyzing apoptosis by flow cytometry after this compound treatment.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Characterization of MEK1/2 Degraders Uncovers a Kinase-Independent Role for MEK1/2 in the Stabilization and Maturation of CRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

Troubleshooting & Optimization

Troubleshooting off-target effects of MS934

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MS934, a potent and selective MEK1/2 PROTAC degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a heterobifunctional small molecule, known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). This compound accomplishes this by simultaneously binding to MEK1/2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity leads to the ubiquitination of MEK1/2, marking them for degradation by the proteasome.

Q2: What are the known on-target effects of this compound?